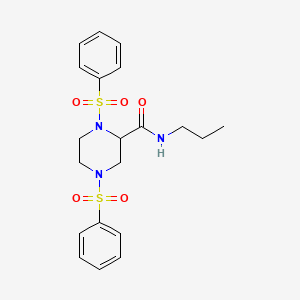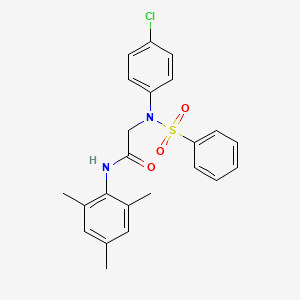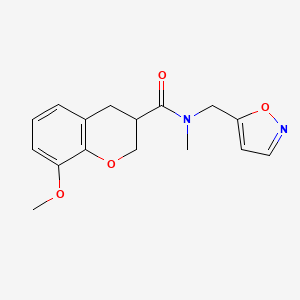
1,4-bis(phenylsulfonyl)-N-propyl-2-piperazinecarboxamide
Overview
Description
1,4-bis(phenylsulfonyl)-N-propyl-2-piperazinecarboxamide, commonly known as BPP, is a chemical compound that has been extensively studied for its potential use in the field of medicinal chemistry. BPP is a piperazine derivative that has been synthesized through a multi-step process, and it has been found to have a variety of interesting biochemical and physiological effects. Additionally, future directions for research on BPP will be discussed.
Mechanism of Action
The mechanism of action of BPP is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. For example, BPP has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Additionally, BPP has been found to inhibit the activity of protein kinase C (PKC), a signaling pathway that is involved in cell proliferation and survival.
Biochemical and Physiological Effects
BPP has been found to have a variety of interesting biochemical and physiological effects. For example, BPP has been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, BPP has been found to reduce inflammation in animal models of inflammatory disease. BPP has also been found to have neuroprotective effects, and it has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of using BPP in lab experiments is that it has been extensively studied and its mechanism of action is relatively well understood. Additionally, BPP has been found to have a variety of interesting biochemical and physiological effects, which makes it a useful tool for studying various diseases and biological processes. However, one limitation of using BPP in lab experiments is that it is a relatively complex molecule to synthesize, which may limit its availability for some researchers.
Future Directions
There are many potential future directions for research on BPP. For example, further studies could be conducted to better understand the mechanism of action of BPP, particularly with regard to its effects on various enzymes and signaling pathways. Additionally, BPP could be studied further for its potential use in the treatment of various diseases, such as cancer and neurological disorders. Finally, new analogs of BPP could be synthesized and studied for their potential therapeutic effects.
Scientific Research Applications
BPP has been studied extensively for its potential use in the treatment of various diseases. For example, BPP has been found to have antitumor activity, and it has been studied as a potential treatment for cancer. Additionally, BPP has been studied for its potential use as an anti-inflammatory agent, and it has been found to have activity against various inflammatory mediators. BPP has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
1,4-bis(benzenesulfonyl)-N-propylpiperazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5S2/c1-2-13-21-20(24)19-16-22(29(25,26)17-9-5-3-6-10-17)14-15-23(19)30(27,28)18-11-7-4-8-12-18/h3-12,19H,2,13-16H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNDXHUCUBQXOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1CN(CCN1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-bis(phenylsulfonyl)-N-propyl-2-piperazinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(sec-butyl)-2-{[N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4071330.png)
![N,N-dimethyl-2-[(7-methyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B4071333.png)
![6-amino-8-[2-(benzyloxy)phenyl]-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B4071357.png)
![N-(sec-butyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4071369.png)
![benzyl 2-[6-{[(2-methoxyphenyl)amino]carbonyl}-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]butanoate](/img/structure/B4071372.png)
![3-[(1H-imidazol-2-ylmethyl)(isopropyl)amino]propanamide](/img/structure/B4071373.png)
![tetrahydro-2-furanylmethyl 1,6-dimethyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4071379.png)
![N-[1-(4-ethyl-5-{[2-(1-naphthylamino)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B4071386.png)
![N-(sec-butyl)-2-({N-(2-methoxyphenyl)-N-[(4-methoxyphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B4071388.png)
![N-{1-[5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4071394.png)
![2-methyl-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4071397.png)

![N-(2-methylcyclohexyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4071423.png)